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Compound of Interest

Compound Name: 2,6-Dichloro-4-phenylquinoline

Cat. No.: B1308551 Get Quote

An In-Depth Technical Guide to 2,6-dichloro-4-phenylquinoline: Synthesis, Characterization,

and Applications in Drug Discovery

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2,6-dichloro-4-phenylquinoline, a pivotal

heterocyclic intermediate in modern synthetic organic chemistry and medicinal chemistry. We

will delve into its fundamental properties, established synthetic routes, robust characterization

methodologies, and its significant role as a versatile scaffold in the development of novel

therapeutics. This document is intended for researchers, scientists, and drug development

professionals seeking a comprehensive understanding of this compound's utility and

application.

Core Physicochemical and Structural Properties
2,6-dichloro-4-phenylquinoline is a halogenated quinoline derivative whose structure is

primed for subsequent chemical modification.[1] The presence of two chlorine atoms at distinct

positions (C2 and C6) on the quinoline core, coupled with a phenyl group at the C4 position,

imparts a unique reactivity profile that is highly valuable for building molecular complexity.[1]

The C2 chlorine is particularly susceptible to nucleophilic substitution, a feature extensively

exploited in synthetic chemistry.[1]

A summary of its key quantitative properties is presented below.
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Property Value Source(s)

Molecular Formula C₁₅H₉Cl₂N [2][3][4]

Molecular Weight ~274.1 g/mol [1][2]

CAS Number 10352-30-4 [1][2][5]

IUPAC Name 2,6-dichloro-4-phenylquinoline [2]

Canonical SMILES
C1=CC=C(C=C1)C2=CC(=NC

3=C2C=C(C=C3)Cl)Cl
[2]

InChIKey
FSVNVFMEUXPATP-

UHFFFAOYSA-N
[1][2]

XLogP3-AA (Lipophilicity) 5.4 [1]

Synthesis and Mechanistic Considerations
The most prevalent and reliable synthesis of 2,6-dichloro-4-phenylquinoline involves the

chlorination of a quinolinone precursor.[1] This transformation is a cornerstone reaction for

accessing this di-halogenated scaffold.

Pillar of Expertise: Why this Method? The choice of phosphorus oxychloride (POCl₃) is

deliberate and mechanistically significant. The hydroxyl group of the 6-chloro-4-phenylquinolin-

2(1H)-one tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of

POCl₃. This forms a reactive intermediate that is subsequently attacked by a chloride ion,

leading to the substitution of the hydroxyl group with a chlorine atom and the formation of the

aromatic quinoline ring. This method is highly effective and a standard procedure in

heterocyclic chemistry for converting keto-groups to chloro-groups in such ring systems.

Synthetic Workflow: From Precursor to Product
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Caption: General synthetic pathway for 2,6-dichloro-4-phenylquinoline.

The synthesis begins with the construction of the quinolinone core, often via classic reactions

like the Conrad-Limpach or Friedländer synthesis, which condense anilines with β-ketoesters.

[1] The resulting 6-chloro-4-phenylquinolin-2(1H)-one is then chlorinated using a reagent like

phosphorus oxychloride (POCl₃) under reflux conditions to yield the final product.[1]

Spectroscopic Validation: A Self-Validating System
Confirming the identity and purity of the synthesized 2,6-dichloro-4-phenylquinoline is a

critical, non-negotiable step. A multi-pronged spectroscopic approach ensures the

trustworthiness of the material for subsequent applications.
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Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the

primary tool for verifying the molecular weight.[1] For 2,6-dichloro-4-phenylquinoline, the

expected monoisotopic mass is approximately 273.01 Da. In electrospray ionization (ESI)

positive mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio

(m/z) of ~274.1.[1] The characteristic isotopic pattern of the two chlorine atoms (a ~2:1 ratio

for [M+2]/[M] and a ~1:6 ratio for [M+4]/[M]) provides definitive confirmation of the dichloro-

substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

essential for elucidating the precise molecular structure.

¹H NMR: The spectrum would show distinct signals in the aromatic region (typically δ 7.0-

8.5 ppm) corresponding to the nine protons on the phenyl and quinoline rings. The

integration of these signals should sum to 9H.

¹³C NMR: The spectrum would reveal 15 distinct carbon signals, confirming the presence

of all carbon atoms in the molecule's asymmetric structure. The chemical shifts of carbons

attached to chlorine (C2 and C6) would be significantly affected.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The

spectrum would be characterized by aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and

C=N aromatic stretching vibrations (typically in the 1600-1450 cm⁻¹ region), and C-Cl

stretching vibrations (usually below 800 cm⁻¹).

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 2,6-dichloro-4-phenylquinoline lies in its role as a versatile research

intermediate.[1] The differential reactivity of its chlorine atoms allows for selective and

sequential functionalization, making it a powerful starting point for generating diverse molecular

libraries.

Oncology: The quinoline scaffold is a well-established pharmacophore in anticancer drug

design.[1] Derivatives of 2,6-dichloro-4-phenylquinoline have been investigated as

inhibitors of protein kinases, which are crucial regulators of cancer cell proliferation.[1]

Furthermore, some derivatives have shown potent cytotoxic effects against various cancer
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cell lines.[1] The introduction of novel functional groups at the C2 and C6 positions can

modulate the compound's interaction with biological targets like histone deacetylases

(HDACs).[6][7]

Infectious Diseases: Building on the legacy of quinoline-based antimalarials like chloroquine,

this scaffold continues to be explored for new anti-infective agents.[1] The di-chloro

substitution pattern offers a unique template for developing novel compounds aimed at

overcoming drug resistance in pathogens.

Neuroscience: Derivatives have been studied as potential inhibitors of monoamine oxidase A

(MAO-A) and B (MAO-B), enzymes implicated in the pathophysiology of neurodegenerative

disorders such as Parkinson's disease.[1]

Key Intermediate in Pharmaceutical Synthesis: A notable application is its use as a starting

material in an alternative synthesis of Alprazolam, a widely prescribed anxiolytic drug.[8][9]

This pathway leverages the high reactivity of the C2 chlorine atom.

Experimental Protocol: Selective Nucleophilic
Substitution
This protocol details a reliable method for the synthesis of 6-chloro-2-hydrazino-4-

phenylquinoline, a key downstream intermediate for compounds like Alprazolam,

demonstrating the selective reactivity of 2,6-dichloro-4-phenylquinoline.[1][9]

Objective: To selectively substitute the C2 chlorine of 2,6-dichloro-4-phenylquinoline with a

hydrazino group.

Materials:

2,6-dichloro-4-phenylquinoline (1.0 eq)

Hydrazine hydrate (excess, e.g., 5-10 eq)

Solvent (e.g., Ethanol or Xylene)

Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle

Standard work-up and purification equipment (separatory funnel, rotary evaporator,

glassware for recrystallization)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-4-phenylquinoline (1.0 eq)

in the chosen solvent (e.g., ethanol).

Reagent Addition: Add hydrazine hydrate (5-10 eq) to the solution. The use of excess

hydrazine drives the reaction to completion.

Reflux: Heat the reaction mixture to reflux and maintain for several hours (reaction progress

can be monitored by Thin Layer Chromatography, TLC).

Causality Insight: The C2 position is more electron-deficient than the C6 position due to

the inductive effect of the ring nitrogen, making it significantly more electrophilic and thus

more reactive towards nucleophiles like hydrazine.[1] Refluxing provides the necessary

activation energy for the substitution to occur efficiently.

Work-up:

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room

temperature.

Slowly pour the reaction mixture into cold water to precipitate the product.

Collect the solid product by vacuum filtration and wash thoroughly with water to remove

excess hydrazine hydrate and other water-soluble impurities.

Purification:

The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol) to yield pure 6-chloro-2-hydrazino-4-phenylquinoline.

Validation: Confirm the structure and purity of the final product using the spectroscopic

methods described in Section 3 (MS, NMR, IR). The molecular weight should correspond to
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C₁₅H₁₂ClN₃.

Conclusion
2,6-dichloro-4-phenylquinoline is more than just a chemical compound; it is a strategic tool in

the arsenal of medicinal and synthetic chemists. Its well-defined physicochemical properties,

accessible synthesis, and, most importantly, its predictable and selective reactivity make it an

invaluable starting point for the discovery of novel molecules with therapeutic potential. From

oncology to neuroscience, derivatives originating from this scaffold continue to populate the

landscape of modern drug discovery, underscoring the enduring importance of versatile

heterocyclic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1308551#2-6-dichloro-4-phenylquinoline-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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